molecular formula C19H16N2O3 B2685085 1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione CAS No. 392289-97-3

1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2685085
CAS No.: 392289-97-3
M. Wt: 320.348
InChI Key: GGVPBXPSUKCEIG-UHFFFAOYSA-N
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Description

1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining an indoline moiety with a pyrrolidine-2,5-dione core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indoline structure is known for its biological activity, while the pyrrolidine-2,5-dione moiety is often found in compounds with pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common method starts with the preparation of the indoline-1-carbonyl chloride, which is then reacted with 4-aminophenylpyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.

Major Products:

    Oxidation: Indole derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its indoline moiety is known for its anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione is largely dependent on its interaction with biological targets. The indoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in disease progression, making it a potential therapeutic agent.

Comparison with Similar Compounds

    Indoline derivatives: Known for their broad spectrum of biological activities.

    Pyrrolidine-2,5-dione derivatives: Often used in pharmaceuticals for their stability and bioavailability.

Uniqueness: 1-(4-(Indoline-1-carbonyl)phenyl)pyrrolidine-2,5-dione stands out due to its combined structure, which offers a unique set of properties not found in simpler indoline or pyrrolidine-2,5-dione derivatives. This combination allows for enhanced biological activity and the potential for multifunctional applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[4-(2,3-dihydroindole-1-carbonyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17-9-10-18(23)21(17)15-7-5-14(6-8-15)19(24)20-12-11-13-3-1-2-4-16(13)20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVPBXPSUKCEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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